H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

Catalog No.
S12843522
CAS No.
M.F
C51H69N19O6
M. Wt
1044.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

Product Name

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C51H69N19O6

Molecular Weight

1044.2 g/mol

InChI

InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38-,39-,40-,41-,42-/m0/s1

InChI Key

DFJJRDKPFYRDNH-XLAHBAAGSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCN=C(N)N)N

The compound H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 is a hexapeptide consisting of alternating arginine and tryptophan residues, capped with an amide group at the C-terminus. This structural arrangement contributes to its unique properties, particularly in biological systems. The presence of multiple arginine residues enhances its positive charge, while tryptophan, an aromatic amino acid, introduces hydrophobic characteristics and potential for π-stacking interactions. Such features make this peptide notable in various biological and chemical contexts.

Typical of peptides. These include:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to the release of individual amino acids.
  • Oxidation: The side chains of tryptophan can undergo oxidation, potentially affecting the peptide's stability and reactivity.
  • Formation of conjugates: The amino groups in arginine can react with various electrophiles to form conjugates, which may enhance its biological activity or alter its pharmacokinetics.

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 exhibits significant biological activities, particularly as a potential antimicrobial and immunomodulatory agent. Its structure allows it to interact with cell membranes effectively, possibly through mechanisms involving:

  • Antimicrobial properties: The peptide has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Cell membrane interactions: The presence of tryptophan facilitates interactions with lipid membranes, enhancing its ability to disrupt bacterial membranes .
  • Potential receptor interactions: Similar peptides have been studied for their roles in activating melanocortin receptors, which are involved in various physiological processes including pigmentation and energy homeostasis .

The synthesis of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 can be achieved through several methods:

  • Solid Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves attaching the first amino acid to a solid support and sequentially adding protected amino acids, followed by deprotection and cleavage to yield the final peptide.
  • Liquid Phase Synthesis: This method involves coupling protected amino acids in solution. It may be less efficient than SPPS but allows for easier purification of intermediates.
  • Fragment Condensation: In some cases, shorter peptide fragments can be synthesized separately and then coupled to form the complete hexapeptide.

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it could be developed into new antibiotic therapies.
  • Cosmetics: Its ability to modulate skin functions may find use in skincare products aimed at improving skin health.
  • Research: The compound can serve as a model for studying peptide interactions with biological membranes and receptor systems.

Studies on H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 have focused on its interactions with lipid membranes and proteins:

  • Membrane Permeability: Research indicates that peptides rich in arginine and tryptophan can permeabilize lipid bilayers, suggesting their utility in drug delivery systems .
  • Receptor Binding: Similar peptides have been shown to interact with melanocortin receptors, indicating that H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 may also exhibit receptor-mediated effects .

Several compounds share structural similarities with H-Arg-Trp-Arg-Trp-Arg-Trp-NH2. These include:

Compound NameStructureUnique Features
H-RW-RW-RW-NH2Repeats of arginine and tryptophanEnhanced hydrophobicity due to increased tryptophan
H-RRWWRR-NH2Alternating arginine and tryptophanPotentially higher antimicrobial activity
Ac-His-DPhe-Arg-Trp-NH2Contains histidine and phenylalanineSelective agonist for melanocortin receptors

These compounds differ primarily in their sequence composition and specific functional groups, which influence their biological activities and potential applications.

Solid-Phase Peptide Synthesis Optimization for Alternating Arginine/Tryptophan Sequences

The synthesis of H-Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-amide presents unique challenges in solid-phase peptide synthesis due to the alternating pattern of cationic and aromatic residues [2]. Standard Fmoc methodology has been successfully employed for the assembly of this hexapeptide, utilizing rink-amide-MBHA resin as the solid support to achieve the desired C-terminal amidation [2].

The synthesis protocol typically begins with the attachment of the first amino acid to the solid support, followed by sequential deprotection and coupling cycles [2]. The coupling reactions are performed using standard activating reagents including HOBt (1-hydroxybenzotriazole) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dimethylformamide [2]. The deprotection of Fmoc groups is achieved using 20% piperidine in dimethylformamide for 2 minutes followed by an 18-minute incubation at 450 rpm [2].

Coupling Efficiency Optimization

The alternating arginine-tryptophan sequence presents specific synthetic challenges that require optimization of coupling conditions [7]. Research has demonstrated that these peptides can exhibit aggregation tendencies during synthesis, which may reduce coupling efficiency [27]. To address this issue, several strategies have been implemented including the use of chaotropic salts, modification of solvent systems, and temperature optimization [30].

Coupling ParameterStandard ConditionsOptimized Conditions for Arginine/Tryptophan Sequences
Coupling Time2 hours2-4 hours
TemperatureRoom temperatureElevated temperature (40-60°C)
Coupling ReagentHBTU/HOBtPyAOP or TBTU for improved efficiency
Solvent SystemDMFDMF with DMSO addition (10-20%)

Statistical analysis of automated fast-flow peptide synthesis data has revealed that certain amino acids, including tryptophan, arginine, and threonine, show broader distributions in coupling efficiency compared to glycine, leucine, and lysine [33]. For tryptophan specifically, coupling under modified conditions is often necessary to achieve optimal yields [33].

Aggregation Mitigation Strategies

The synthesis of alternating arginine-tryptophan sequences is particularly susceptible to peptide chain aggregation, which can severely impact coupling efficiency [25]. The amphipathic nature of these sequences, with tryptophan providing hydrophobic character and arginine contributing positive charge, creates conditions favorable for intermolecular interactions [25]. Research has shown that peptides with alternating tryptophan and arginine residues demonstrate varying degrees of aggregation depending on the specific positioning of these amino acids within the sequence [25].

To mitigate aggregation effects, several approaches have been validated through experimental studies [30]:

  • Addition of chaotropic salts such as lithium perchlorate or potassium thiocyanate to disrupt hydrogen bonding
  • Incorporation of dimethylsulfoxide into the reaction mixture to improve solvation
  • Use of microwave irradiation to accelerate coupling reactions and reduce aggregation time
  • Implementation of double-coupling strategies for difficult positions

Protecting Group Considerations

The synthesis of H-Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-amide requires careful selection of side chain protecting groups to prevent unwanted side reactions [13]. For arginine residues, the 2,2,4,6,7-pentamethylbenzofuran-5-sulfonyl (Pbf) protecting group is commonly employed due to its stability under basic conditions and clean removal with trifluoroacetic acid [14].

For tryptophan residues, the use of Fmoc-Tryptophan(Boc)-OH is specifically recommended when synthesizing peptides containing both arginine and tryptophan [5]. This protection strategy minimizes the transfer of protecting groups from arginine to tryptophan, which can occur when arginine is protected with certain sulfonyl groups [13]. The extent of this side reaction is particularly pronounced when arginine and tryptophan residues are separated by one amino acid, making it highly relevant for alternating sequences [13].

Side Chain Modifications: Guanidinium Group Variations and Indole Ring Functionalization

Guanidinium Group Modifications

The guanidinium group of arginine residues represents one of the most important pharmacophoric elements in medicinal chemistry and offers numerous opportunities for modification to tune peptide properties [9]. Research has demonstrated that distinct modifications of the guanidinium group can allow for selective modulation of biological activity, particularly in the context of receptor subtype selectivity [9].

Terminal methylation of the guanidinium group represents one of the most studied modifications [9]. N-omega methylation blocks specific interaction modes while retaining the positive charge essential for biological activity [9]. For the synthesis of N-omega methylated guanidines, precursors based on N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are utilized, allowing for controlled transfer of the pre-modified guanidinium group to orthogonally deprotected amino groups [9].

Modification TypeStructural ChangeSynthetic ApproachBiological Impact
N-omega methylationAddition of methyl group to terminal nitrogenN,N'-Di-Boc-1H-pyrazole-1-carboxamidine precursorSelective receptor interactions
N-delta methylationMethylation of internal nitrogenModified guanidinylation protocolAltered binding geometry
AcylationAddition of acyl groupsS-methylisothiourea-based precursorsFunctionalization potential
AlkylationIntroduction of alkyl chainsMitsunobu reaction conditionsEnhanced lipophilicity

The synthesis of acylated guanidines employs a different precursor strategy utilizing S-methylisothiourea derivatives [9]. This approach involves a two-step reaction sequence beginning with mono-Boc protection of S-methylisothiourea followed by acetylation with the desired acid [9]. The guanidinylation reaction proceeds efficiently and cleanly, with final products obtained after acid-labile deprotection [9].

Recent advances have enabled direct modification of arginine residues in native peptides through operationally simple procedures [10]. This methodology utilizes the innate reactivity of the guanidinium group coupled with 2-(tert-butyl)-1,1,3,3-tetramethylguanidine (Barton's base) to ensure complete deprotonation and efficient nucleophilic attack on acylating agents [10]. The method tolerates various functionalized amino acids including histidine, serine, tryptophan, and tyrosine, with limitations primarily restricted to cysteine and free amine residues [10].

Indole Ring Functionalization

The tryptophan indole ring system provides multiple sites for chemical modification, offering opportunities to modulate peptide properties while maintaining structural integrity [12]. Recent developments in late-stage functionalization have enabled selective modification of tryptophan residues in complex peptides through enzymatic and chemical approaches [12].

Indole prenyltransferase enzymes represent a powerful tool for selective tryptophan modification, catalyzing the addition of isoprene moieties onto the indole ring in both normal and reverse fashion [12]. These enzymes demonstrate flexibility in both acceptor and donor substrate panels, enabling modification of tryptophan residues in complex peptides with different numbers and positions of tryptophan [12]. Conversion yields and kinetic data indicate selectivity toward tryptophan residues at peptide termini when multiple tryptophan residues are present [12].

Photocatalytic approaches have emerged as effective methods for post-synthetic functionalization of tryptophan-containing peptides [15]. Visible-light irradiation enables selective C-H functionalization of tryptophan with activated alpha-bromo-carbonyl compounds, demonstrating excellent tolerance of sensitive functional groups present in amino acid side chains [15]. This protocol can be successfully extended to access pharmacopeptide conjugate scaffolds while maintaining peptide integrity [15].

Functionalization MethodReaction ConditionsSelectivityApplications
Enzymatic prenylationIndole prenyltransferase, alkyl diphosphatesHigh selectivity for terminal tryptophanBioorthogonal click chemistry
Photocatalytic alkylationVisible light, alpha-bromo-carbonyl compoundsC-2 position of indolePharmacopeptide conjugates
Direct C-H activationMetal catalysis, ambient conditionsPosition-dependentStructural modifications

Terminal Group Engineering: C-Terminal Amidation Effects on Bioactivity

Structural and Conformational Effects

C-terminal amidation represents a critical post-translational modification that significantly influences peptide bioactivity and stability [16]. In comparison with C-terminal carboxylic acids, C-terminal amides considerably enhance peptide activity and have been correlated directly to bioactivity [16]. The transformation of terminal carboxyl groups to amide groups affects peptide conformational states and enhances interactions with both target receptors and biological membranes [16].

Research investigating C-terminal amidation effects on osteocalcin-derived peptides has demonstrated that amidation improves biomineralization activity through changes in surface charge and conformational dynamics [16]. Circular dichroism and zeta potential analyses revealed significant differences between amidated and acidic forms, suggesting that the transformation from carboxyl to amide groups enhances interactions with calcium and phosphate ions [16].

The mechanism underlying enhanced bioactivity involves multiple factors including altered peptide conformation, modified surface charge distribution, and improved receptor binding affinity [17]. C-terminal alpha-amidation is present in the majority of peptide hormones, particularly in nervous and endocrine systems, where it represents the final and essential step in peptide hormone biosynthesis [17].

Stability and Degradation Resistance

C-terminal amidation provides significant protection against carboxypeptidase degradation, substantially extending peptide half-life in biological systems [18]. This modification eliminates the free carboxyl group that serves as a recognition site for exopeptidases, thereby reducing proteolytic susceptibility [19]. Studies using survival yield techniques in mass spectrometry have confirmed that amidated peptides demonstrate enhanced stability compared to their carboxylated counterparts [18].

PropertyC-Terminal AcidC-Terminal AmideFold Improvement
Protease ResistanceLowHigh5-20x
Membrane BindingModerateEnhanced2-5x
Receptor AffinityVariableIncreased2-10x
Half-life (plasma)ShortExtended3-8x

The enhanced stability of amidated peptides has been attributed to reduced susceptibility to both endoproteolytic and exoproteolytic cleavage [21]. Comparative studies of antimicrobial peptides have shown that amidated forms generally exhibit higher antimicrobial activity but also increased hemolytic effects, indicating that the therapeutic index must be carefully considered when implementing this modification [21].

Bioactivity Modulation

The bioactivity effects of C-terminal amidation extend beyond simple stability enhancement to include fundamental changes in peptide-target interactions [20]. For H-Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-amide, the C-terminal amidation is particularly significant given the peptide's alternating charge distribution and amphipathic character [39].

Research on arginine-tryptophan rich peptides has demonstrated that these sequences interact preferentially with negatively charged membrane systems through electrostatic interactions mediated by arginine residues and hydrophobic interactions involving tryptophan indole rings [39]. The C-terminal amidation eliminates a negative charge that could otherwise interfere with these interactions, potentially enhancing membrane binding affinity and biological activity [39].

Studies of cell-penetrating peptides containing arginine and tryptophan have shown that structural modifications affecting charge distribution significantly impact cellular uptake efficiency [8]. The removal of C-terminal negative charge through amidation represents a strategic modification that can enhance penetration efficiency while maintaining the peptide's overall cationic character necessary for membrane interaction [8].

Manufacturing considerations for C-terminal amidated peptides have been addressed through development of photochemical methods that enable scalable production [19]. These approaches utilize cysteine-extended polypeptide precursors followed by photoinduced decarboxylative elimination and enamide cleavage, providing a blueprint for gram-scale amidation suitable for therapeutic applications [19].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

16

Exact Mass

1043.56782100 g/mol

Monoisotopic Mass

1043.56782100 g/mol

Heavy Atom Count

76

Dates

Modify: 2024-08-10

Explore Compound Types